molecular formula C16H23N3O3S B2648392 N'-[(1-Morpholin-4-ylcyclobutyl)methyl]-N-(thiophen-2-ylmethyl)oxamide CAS No. 2380188-74-7

N'-[(1-Morpholin-4-ylcyclobutyl)methyl]-N-(thiophen-2-ylmethyl)oxamide

Cat. No. B2648392
CAS RN: 2380188-74-7
M. Wt: 337.44
InChI Key: QCWYVFLNMCXXSG-UHFFFAOYSA-N
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Description

N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N-(thiophen-2-ylmethyl)oxamide, also known as MOR-14, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a highly selective and potent antagonist of the melanocortin-4 receptor (MC4R), which plays an important role in regulating energy balance and body weight. In

Mechanism Of Action

N'-[(1-Morpholin-4-ylcyclobutyl)methyl]-N-(thiophen-2-ylmethyl)oxamide selectively binds to MC4R and blocks the binding of α-MSH, which is a natural ligand of the receptor. This results in the inhibition of MC4R signaling, which leads to decreased food intake and increased energy expenditure. The mechanism of action of N'-[(1-Morpholin-4-ylcyclobutyl)methyl]-N-(thiophen-2-ylmethyl)oxamide has been extensively studied using in vitro and in vivo models, and its specificity and potency have been demonstrated.
Biochemical and Physiological Effects:
N'-[(1-Morpholin-4-ylcyclobutyl)methyl]-N-(thiophen-2-ylmethyl)oxamide has been shown to have significant effects on energy balance and body weight regulation in animal models. This compound decreases food intake and increases energy expenditure, which leads to a reduction in body weight and adiposity. N'-[(1-Morpholin-4-ylcyclobutyl)methyl]-N-(thiophen-2-ylmethyl)oxamide has also been shown to improve glucose metabolism and insulin sensitivity, which makes it a promising candidate for the treatment of metabolic disorders such as type 2 diabetes.

Advantages And Limitations For Lab Experiments

N'-[(1-Morpholin-4-ylcyclobutyl)methyl]-N-(thiophen-2-ylmethyl)oxamide has several advantages for lab experiments, including its high potency and selectivity for MC4R, which allows for precise control of the receptor activity. However, there are also some limitations to the use of N'-[(1-Morpholin-4-ylcyclobutyl)methyl]-N-(thiophen-2-ylmethyl)oxamide in lab experiments, including its high cost and limited availability. Additionally, the effects of N'-[(1-Morpholin-4-ylcyclobutyl)methyl]-N-(thiophen-2-ylmethyl)oxamide may be influenced by factors such as age, sex, and genetic background, which should be taken into account when designing experiments.

Future Directions

There are several future directions for the study of N'-[(1-Morpholin-4-ylcyclobutyl)methyl]-N-(thiophen-2-ylmethyl)oxamide and its potential applications in scientific research. One direction is to investigate the effects of N'-[(1-Morpholin-4-ylcyclobutyl)methyl]-N-(thiophen-2-ylmethyl)oxamide on other physiological systems and functions, such as cardiovascular function and neuroendocrine regulation. Another direction is to explore the therapeutic potential of MC4R antagonists in the treatment of metabolic disorders, such as obesity, type 2 diabetes, and metabolic syndrome. Additionally, the development of new and more efficient synthesis methods for N'-[(1-Morpholin-4-ylcyclobutyl)methyl]-N-(thiophen-2-ylmethyl)oxamide could improve its availability and reduce its cost, which would facilitate further research in this field.

Synthesis Methods

N'-[(1-Morpholin-4-ylcyclobutyl)methyl]-N-(thiophen-2-ylmethyl)oxamide can be synthesized using a multi-step process that involves the reaction of various reagents and solvents. The first step involves the preparation of the key intermediate, which is then subjected to further reactions to produce the final product. The synthesis method of N'-[(1-Morpholin-4-ylcyclobutyl)methyl]-N-(thiophen-2-ylmethyl)oxamide has been optimized to ensure high yields and purity of the compound.

Scientific Research Applications

N'-[(1-Morpholin-4-ylcyclobutyl)methyl]-N-(thiophen-2-ylmethyl)oxamide has been widely used in scientific research to study the role of MC4R in energy balance and body weight regulation. This compound has been shown to effectively block the binding of α-melanocyte-stimulating hormone (α-MSH) to MC4R, which results in decreased food intake and increased energy expenditure. N'-[(1-Morpholin-4-ylcyclobutyl)methyl]-N-(thiophen-2-ylmethyl)oxamide has also been used to investigate the potential therapeutic applications of MC4R antagonists in the treatment of obesity and related metabolic disorders.

properties

IUPAC Name

N'-[(1-morpholin-4-ylcyclobutyl)methyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c20-14(17-11-13-3-1-10-23-13)15(21)18-12-16(4-2-5-16)19-6-8-22-9-7-19/h1,3,10H,2,4-9,11-12H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWYVFLNMCXXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C(=O)NCC2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-N'-[(thiophen-2-yl)methyl]ethanediamide

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